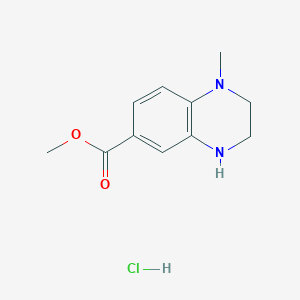

Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They can be synthesized using green chemistry principles . Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .

Synthesis Analysis

Quinoxaline can be synthesized by the spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . This reaction was first discovered by Korner and Hinsberg in 1884 . The synthesis of quinoxaline derivatives can be achieved via many different methods of synthetic strategies .Chemical Reactions Analysis

Quinoxalines can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . For example, some substituted quinoxaline 1, 4-di-N-oxides show high hypoxic cytotoxicity .Scientific Research Applications

Antituberculosis Activity

Quinoxaline derivatives, including those with modifications on the quinoxaline nucleus, have been synthesized and evaluated for antituberculosis activity. Substituents like chloro, methyl, or methoxy groups significantly affect their in vitro activity against Mycobacterium tuberculosis, indicating potential as antituberculosis agents. Some derivatives have shown good activity in macrophages and against drug-resistant strains, highlighting their importance in designing new antituberculosis compounds (Jaso, Zarranz, Aldana, & Monge, 2005).

Organic Synthesis

A protocol for preparing various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones has been developed. This method, involving metal- and base-free conditions, enables the efficient synthesis of these compounds, highlighting the versatility of quinoxaline derivatives in organic synthesis (Xie et al., 2019).

Molecular Imprinting and Detection

A new molecularly imprinted polymer (MIP) selective for major metabolites of quinoxaline-1,4-dioxides has been developed for online solid-phase extraction and quantification in biological samples. This demonstrates the application of quinoxaline derivatives in creating selective sorbents for analytical chemistry, specifically for detecting and quantifying trace amounts in complex matrices (Duan et al., 2011).

Antibacterial and Antifungal Properties

Quinoxaline derivatives have been investigated for their antibacterial and antifungal properties, indicating their potential use in developing new antimicrobial agents. Some derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as antifungal activities in vitro, suggesting their utility in addressing various microbial infections (Glushkov et al., 2005).

Algicidal Activity

Synthesis of novel 3-(2-thienyl)-1,2-diazepino[3,4-b]quinoxalines with good algicidal activities against specific algae species demonstrates the application of quinoxaline derivatives in environmental science and biotechnology. This highlights their potential in developing agents for controlling harmful algal blooms (Kim et al., 2000).

Mechanism of Action

Mode of Action

Quinoxaline derivatives, a class of compounds to which en300-6729364 belongs, are known for their diverse therapeutic uses . They have prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial properties . The specific interactions of EN300-6729364 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that quinoxaline derivatives can interact with various biochemical pathways due to their diverse therapeutic uses . The downstream effects of these interactions are subject to further investigation.

Result of Action

Quinoxaline derivatives are known to have several therapeutic effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . The specific effects of EN300-6729364 at the molecular and cellular level are subjects of ongoing research.

Future Directions

properties

IUPAC Name |

methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-13-6-5-12-9-7-8(11(14)15-2)3-4-10(9)13;/h3-4,7,12H,5-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAWTBMKZJFTDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=CC(=C2)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2746627.png)

![9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2746632.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2746633.png)

![1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2746638.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2746645.png)